Isocaffeine

Description

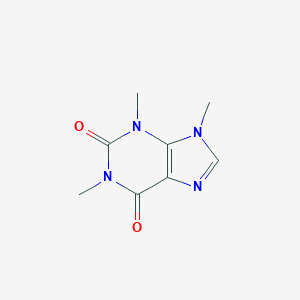

Structure

3D Structure

Properties

IUPAC Name |

1,3,9-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHGQDQBBGAPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199859 | |

| Record name | Isocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-32-4 | |

| Record name | Isocaffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydro-1,3,9-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4HG7T2QGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isocaffeine: A Comprehensive Technical Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaffeine, a structural isomer of caffeine, presents a unique profile for scientific investigation. While sharing the foundational xanthine scaffold, the altered placement of a methyl group—from the N7 position in caffeine to the N9 position in this compound—results in distinct physicochemical and pharmacological properties. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and key biological activities. Detailed experimental methodologies and data are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1,3,9-trimethylpurine-2,6-dione, is a purine alkaloid. It is also commonly referred to as 1,3,9-trimethylxanthine and is recognized as "Caffeine Impurity C" in pharmacopeial standards. The key identifiers and physicochemical properties of this compound are summarized below.

Chemical Structure

The molecular structure of this compound consists of a purine ring system with two carbonyl groups and three methyl groups attached at positions 1, 3, and 9 of the xanthine backbone.

IUPAC Name: 1,3,9-trimethylpurine-2,6-dione Synonyms: 1,3,9-Trimethylxanthine, 9-Methyltheophylline, Isocoffein Molecular Formula: C₈H₁₀N₄O₂ CAS Number: 519-32-4

Physicochemical Data

The quantitative physicochemical properties of this compound are presented in Table 1, offering a comparative overview of its key characteristics.

| Property | Value | Units |

| Molecular Weight | 194.19 | g/mol |

| Melting Point | 288-290 (decomposes) | °C |

| Water Solubility | >20 | mg/mL |

| Appearance | White to off-white powder | - |

| InChI Key | LPHGQDQBBGAPDZ-UHFFFAOYSA-N | - |

| SMILES | CN1C=NC2=C1N(C(=O)N(C2=O)C)C | - |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods of purine chemistry. A common laboratory-scale synthesis is a variation of the Traube purine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the cyclization of a substituted pyrimidine.

Objective: To synthesize 1,3,9-trimethylxanthine (this compound) from 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.

Materials:

-

5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

-

Formic acid (98-100%)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Nitrogen gas supply

-

Standard glassware for workup and purification

Procedure:

-

In a 50 mL round-bottom flask, a mixture of 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione and 10 mL of formic acid is prepared.

-

The flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux and maintained for 3 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess formic acid is removed under reduced pressure.

-

The resulting residue is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The crude this compound precipitates and is collected by vacuum filtration.

-

The product is washed with cold water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.

Experimental Protocol: Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid for better peak shape.

-

Detection: UV detection at a wavelength of approximately 273 nm.

-

Purpose: To determine the purity of the compound and for quantification.

2.2.2. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., time-of-flight or quadrupole).

-

Mode: Positive ion mode is typically used.

-

Expected Ion: The protonated molecule [M+H]⁺ at m/z 195.0877.

-

Purpose: To confirm the molecular weight and elemental composition.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).

-

Expected Peaks: Characteristic absorption bands for C=O (carbonyl) stretching, C=C and C=N stretching in the aromatic ring, and C-H stretching of the methyl groups.

-

Purpose: To identify functional groups present in the molecule.

2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy While a definitive, publicly archived spectrum for this compound is not readily available, the following protocol outlines the standard procedure for its analysis.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expected signals would include a singlet for the C8-H proton and three distinct singlets for the three methyl groups (N1-CH₃, N3-CH₃, and N9-CH₃

Isocaffeine (CAS 519-32-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaffeine, with the Chemical Abstracts Service (CAS) number 519-32-4, is a purine alkaloid and a structural isomer of caffeine.[1][2] Also known as 1,3,9-trimethylxanthine, it belongs to the methylxanthine class of compounds.[3] While caffeine (1,3,7-trimethylxanthine) is one of the most widely studied psychoactive compounds, this compound is primarily known in the pharmaceutical industry as "Caffeine Impurity C," a reference standard used in analytical method development and quality control to ensure the purity of caffeine-containing products.[2]

Structurally, this compound differs from caffeine only by the position of a methyl group on the purine ring—at the N9 position instead of the N7 position. This seemingly minor structural change leads to distinct biological activities, making this compound a compound of interest for structure-activity relationship (SAR) studies.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and the known pharmacological and toxicological profile of this compound.

Physicochemical Properties

This compound is a white to off-white powder.[2] Its key physicochemical properties are summarized in the table below, providing a comparative look at the data available from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₄O₂ | [2][3][4] |

| Molecular Weight | 194.19 g/mol | [2][3] |

| Melting Point | 288-290 °C (with decomposition) | [2][4] |

| Solubility | High water solubility (>20 mg/mL) | [2] |

| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione | [3] |

| Synonyms | 1,3,9-Trimethylxanthine, Caffeine Impurity C, 9-Methyltheophylline | [3][4] |

Synthesis and Purification

The most established method for synthesizing purine rings like this compound is the Traube purine synthesis.[5] This methodology is versatile and involves the cyclization of a substituted 4,5-diaminopyrimidine.

Experimental Protocol: Traube Purine Synthesis for this compound

A documented route for this compound synthesis involves the reaction of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with formic acid.[5]

Materials and Reagents:

-

5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione

-

Formic acid (98-100%)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane:Methanol (e.g., 10:1 v/v)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with 10 mL of formic acid.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 3 hours. The reaction progression can be monitored using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess formic acid by evaporation under reduced pressure (e.g., using a rotary evaporator).

-

-

Extraction:

-

To the resulting residue, add dichloromethane (CH₂Cl₂).

-

Wash the organic layer with an aqueous sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a dichloromethane:methanol mixture as the eluent to obtain the final product as a white solid.[5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

As a certified reference standard, the purity and identity of this compound are confirmed using rigorous analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) is a primary method for quantification.

Experimental Protocol: Purity Analysis by HPLC (Representative Method)

This protocol is a representative method for the analysis of xanthine alkaloids and can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile. A common isocratic mobile phase could be 75% water and 25% methanol (v/v).

-

Flow Rate: 0.9-1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection Wavelength: ~273-275 nm.

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., 70% methanol) to create a stock solution (e.g., 100 ppm). Prepare a series of dilutions to create calibration standards.

-

Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.

-

Quantification: Determine the concentration of the this compound sample by comparing its peak area to the calibration curve. The purity is calculated based on the measured concentration versus the expected concentration.

-

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).

Analytical Workflow Diagram

Caption: General workflow for purity analysis of this compound by HPLC.

Pharmacology and Mechanism of Action

This compound is classified as a methylxanthine and, like its isomer caffeine, is known to be an adenosine receptor antagonist.[6] Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that regulate a wide array of physiological processes.

Adenosine Receptor Signaling Pathways

A₁ Receptor (Inhibitory Pathway): The A₁ receptor is typically coupled to the inhibitory G-protein, Gᵢ. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).

Caption: Antagonism of the Adenosine A₁ receptor signaling pathway by this compound.

A₂ₐ Receptor (Stimulatory Pathway): The A₂ₐ receptor is coupled to the stimulatory G-protein, Gₛ. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and enhanced PKA activity.

Caption: Antagonism of the Adenosine A₂ₐ receptor signaling pathway by this compound.

Effect on Intracellular Calcium

A key differentiator between this compound and caffeine is their effect on intracellular calcium ([Ca²⁺]ᵢ). Studies on isolated rat ventricular myocytes have shown that while caffeine induces a transient rise in [Ca²⁺]ᵢ, this compound does not.[2] This difference is attributed to this compound's lower membrane permeability, which is a result of its lower oil:water partition coefficient compared to caffeine.[2] This finding underscores the significant functional consequences arising from the simple positional change of a methyl group.

Toxicology and Safety Profile

The toxicological profile of this compound is not as well-documented as that of caffeine.[1] However, aggregated GHS information from ECHA C&L Inventory provides a classification.

| Hazard Classification | Details | Source |

| GHS Pictogram | Warning | [3] |

| Hazard Class | Acute toxicity, oral (Category 4) | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

Research into the oxidative products of this compound, formed under UV light with a TiO₂ catalyst, has shown increased cytotoxicity and genotoxicity toward ovarian cancer cells, indicating that its metabolites or derivatives could have biological activities warranting further investigation.[2]

Key Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]ᵢ)

The finding that this compound does not raise [Ca²⁺]ᵢ in cardiomyocytes is significant. The following is a generalized protocol for how such an experiment is typically conducted.

Objective: To measure and compare the effects of this compound and caffeine on [Ca²⁺]ᵢ in isolated cardiomyocytes.

Materials and Reagents:

-

Isolated primary cardiomyocytes.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Indo-1 AM).

-

Pluronic F-127.

-

Physiological salt solution (e.g., Tyrode's solution).

-

This compound and Caffeine stock solutions.

-

Fluorescence microscopy system equipped for ratiometric imaging and rapid solution exchange.

Procedure:

-

Cell Preparation: Isolate ventricular myocytes from rats using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated coverslips.

-

Dye Loading: Incubate the cardiomyocytes with a membrane-permeable Ca²⁺ indicator dye (e.g., 5 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in a physiological salt solution for 30-45 minutes at room temperature. This allows the dye to enter the cells, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.

-

Washing: After loading, wash the cells with the physiological salt solution to remove any extracellular dye.

-

Imaging: Mount the coverslip onto the stage of an inverted fluorescence microscope. Perfuse the cells continuously with the salt solution.

-

Data Acquisition:

-

Excite the Fura-2-loaded cells alternately with light at 340 nm and 380 nm.

-

Capture the fluorescence emission at ~510 nm for both excitation wavelengths.

-

Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).

-

-

Compound Application: Rapidly switch the perfusion solution to one containing a known concentration of this compound or caffeine.

-

Analysis: Continue recording the fluorescence ratio. An increase in the F₃₄₀/F₃₈₀ ratio indicates a rise in intracellular free Ca²⁺. Compare the response elicited by this compound to that of caffeine and a vehicle control.

Intracellular Calcium Measurement Workflow

Caption: Workflow for measuring intracellular calcium in cardiomyocytes.

References

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]

- 3. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Isocaffeine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine, is a purine alkaloid that has been reported in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of this compound. It details the primary plant species associated with its presence and summarizes the available, though limited, information on its biosynthesis. Furthermore, this document outlines established experimental protocols for the extraction, isolation, and quantification of methylxanthines, which can be adapted for this compound analysis. The guide also includes visualizations of the pertinent biosynthetic pathways and a general experimental workflow to aid researchers in their investigative efforts.

Natural Occurrence of this compound

While caffeine is a well-documented and abundant methylxanthine in numerous plant species, the natural occurrence of this compound is significantly less characterized. The primary plant species in which this compound has been reported is:

It is also plausible that this compound exists as a minor alkaloid in other caffeine-containing plants, such as coffee (Coffea spp.) and tea (Camellia sinensis). Its designation as "Caffeine Impurity C" in pharmacopeial contexts suggests it can be found in trace amounts alongside caffeine.

Table 1: Reported Natural Source of this compound

| Plant Species | Family | Common Name | Reported Occurrence of this compound | Quantitative Data |

| Murraya paniculata | Rutaceae | Orange Jasmine | Reported in literature | Not available in reviewed literature |

Biosynthesis of this compound

The biosynthesis of caffeine (1,3,7-trimethylxanthine) is well-elucidated and serves as a model for understanding the formation of other methylxanthines. The primary pathway involves a series of N-methylation steps starting from xanthosine.

The biosynthesis of this compound (1,3,9-trimethylxanthine) is not definitively established. However, it is hypothesized to occur as a result of the broad substrate specificity of the N-methyltransferases involved in the caffeine biosynthetic pathway. These enzymes may catalyze methylation at the N-9 position of a xanthine precursor, leading to the formation of this compound.

Below is a diagram illustrating the established caffeine biosynthetic pathway, with a hypothetical branch indicating the potential for this compound synthesis.

Experimental Protocols

While specific protocols for the isolation of this compound from natural sources are not extensively documented, the methods used for caffeine extraction and purification are readily adaptable due to the structural similarities between the two isomers.

General Workflow for this compound Isolation and Analysis

The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound from plant material.

Detailed Methodologies

3.2.1. Solid-Liquid Extraction

-

Sample Preparation: Air-dry fresh plant material (e.g., leaves of Murraya paniculata) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of target compounds. Grind the dried material into a fine powder.

-

Extraction: Suspend the powdered plant material in distilled water (typically a 1:10 to 1:20 solid-to-solvent ratio). Heat the suspension to boiling and maintain for 15-30 minutes to extract the methylxanthines. The addition of a base, such as calcium carbonate or sodium carbonate, can aid in the precipitation of tannins and other acidic compounds.

-

Filtration: Filter the hot mixture through cheesecloth or a Büchner funnel to remove the solid plant material.

3.2.2. Liquid-Liquid Extraction

-

Solvent Partitioning: Cool the aqueous extract to room temperature. Transfer the extract to a separatory funnel and add an immiscible organic solvent, such as dichloromethane or chloroform. The volume of the organic solvent should be approximately one-third to one-half that of the aqueous extract.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.

-

Collection: Drain the lower organic layer (dichloromethane/chloroform is denser than water) into a clean flask. Repeat the extraction process with fresh portions of the organic solvent two to three more times to ensure complete extraction of the this compound.

-

Drying: Combine the organic extracts and dry over an anhydrous salt, such as sodium sulfate, to remove any residual water.

3.2.3. Purification

-

Solvent Evaporation: Remove the organic solvent from the dried extract using a rotary evaporator to obtain the crude this compound.

-

Column Chromatography: The crude extract can be further purified using column chromatography.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of methanol in chloroform or ethyl acetate, can be employed to separate this compound from other co-extracted compounds.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Recrystallization: The purified this compound can be recrystallized from a suitable solvent to obtain a highly pure crystalline product.

3.2.4. Analysis and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantification of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of water (often with a small amount of acid, such as formic or acetic acid) and an organic solvent like methanol or acetonitrile is a common mobile phase.

-

Detection: UV detection at a wavelength of approximately 272 nm is suitable for methylxanthines.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard curve prepared with a certified reference standard of this compound.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of identity and sensitive quantification, LC-MS can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the isolated compound as this compound.

Conclusion

The natural occurrence of this compound is an area that requires further investigation. While Murraya paniculata is a promising source, detailed quantitative studies are needed to establish its prevalence. The biosynthetic pathway of this compound is also not yet fully understood, though it is likely a variant of the well-known caffeine biosynthesis pathway. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound from plant sources, thereby enabling further studies into its pharmacological properties and potential applications.

An In-depth Technical Guide on the Structural Differences Between Isocaffeine and Caffeine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between caffeine and its isomer, isocaffeine. While both molecules share the same chemical formula and xanthine backbone, the positional difference of a single methyl group leads to significant variations in their physicochemical properties, spectroscopic signatures, and biological activities. This document outlines these core differences to aid in research, analytical method development, and drug discovery efforts.

Core Structural and Nomenclature Differences

Caffeine and this compound are positional isomers of trimethylxanthine. The foundational structure for both is xanthine, a purine base. The key distinction lies in the placement of the three methyl (-CH3) groups on the xanthine scaffold.

-

Caffeine is chemically designated as 1,3,7-trimethylxanthine . The methyl groups are attached to the nitrogen atoms at positions 1, 3, and 7.[1]

-

This compound is chemically designated as 1,3,9-trimethylxanthine . Two methyl groups are in the same position as caffeine (N1 and N3), but the third is located on the nitrogen atom at position 9 of the imidazole ring.[2][3]

This seemingly minor shift from N7 to N9 fundamentally alters the molecule's geometry and electron distribution.

Comparative Physicochemical Properties

The variance in methyl group position directly impacts the intermolecular forces and crystal lattice structure, resulting in different physical properties. This compound's higher melting point suggests a more stable crystal lattice, requiring more energy to disrupt.

| Property | Caffeine (1,3,7-Trimethylxanthine) | This compound (1,3,9-Trimethylxanthine) |

| CAS Number | 58-08-2 | 519-32-4 |

| Molecular Formula | C₈H₁₀N₄O₂ | C₈H₁₀N₄O₂ |

| Molecular Weight | 194.19 g/mol | 194.19 g/mol [4] |

| Appearance | Odorless, white needles or powder[5] | White to off-white solid[3] |

| Melting Point | 235–238 °C[5] | 288–290 °C (with decomposition)[2] |

| Water Solubility | Moderately soluble; 2.17 g/100 mL at 25°C, 66.6 g/100 mL at 100°C[6] | Highly soluble; >20 mg/mL (>2 g/100 mL)[7] |

| pKa (Conjugate Acid) | ~0.6 - 0.7[8] | 0.74 (Predicted)[7] |

Spectroscopic Analysis and Isomer Differentiation

The structural isomerism of caffeine and this compound necessitates robust analytical techniques for their differentiation and quantification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for distinguishing the isomers. The chemical environment of the N-methyl groups and the protons and carbons in the imidazole ring are distinct.

-

¹H NMR: The chemical shifts of the three N-methyl singlets and the C8-H proton are unique for each isomer. For caffeine, the N7-methyl signal is characteristic, while for this compound, the N9-methyl signal provides a clear distinction.

-

¹³C NMR: The resonance of the carbons in the imidazole ring (C4, C5, C8) and the methyl carbons (N1-CH₃, N3-CH₃, N7/N9-CH₃) will differ significantly between the two molecules.

| NMR Signal | Caffeine (1,3,7-trimethylxanthine) Chemical Shift (ppm) | This compound (1,3,9-trimethylxanthine) Chemical Shift (ppm) |

| ¹H N1-CH₃ | ~3.40[9] | Expected to be similar |

| ¹H N3-CH₃ | ~3.57[9] | Expected to be similar |

| ¹H N7-CH₃ | ~4.00[9] | N/A |

| ¹H N9-CH₃ | N/A | Expected to be distinct from N7-CH₃ of caffeine |

| ¹H C8-H | ~7.53 (in CDCl₃)[9] | Expected to be different due to proximity to N9-CH₃ |

| ¹³C Carbons | C2, C4, C5, C6, C8 and methyl carbons have well-defined shifts.[5] | C4, C5, C8 and N9-CH₃ signals are expected to be key differentiators. (Specific data not readily available in cited literature)[10] |

Note: Specific, experimentally verified NMR chemical shifts for this compound are not widely published. The expected differences are based on established principles of NMR spectroscopy.

Mass Spectrometry (MS)

While both isomers have the same molecular weight (m/z 195 for [M+H]⁺), their fragmentation patterns under tandem mass spectrometry (MS/MS) can be used for identification. The primary fragmentation for caffeine involves a retro-Diels-Alder reaction leading to the loss of methyl isocyanate (CH₃NCO, 57 Da) from the pyrimidinedione ring, resulting in a major fragment ion at m/z 138.[11][12] this compound is expected to undergo a similar initial fragmentation, but subsequent losses from the imidazole portion of the molecule may differ due to the N9-methyl group.

| Ion/Fragment | Caffeine (m/z) | This compound (m/z) | Probable Identity/Loss |

| [M+H]⁺ | 195 | 195.1[4] | Protonated Parent Molecule |

| Fragment 1 | 138 | 138.1[4] | [M+H - CH₃NCO]⁺ |

| Fragment 2 | 110 | 110.1[4] | [Fragment 1 - CO]⁺ |

| Fragment 3 | 83 | 149, 147, 165.2 ([M-H]⁻ mode)[4] | Further ring fragmentation |

Experimental Protocols

Protocol: HPLC-UV/MS for Isomer Separation and Identification

This method provides chromatographic separation followed by detection and identification.

-

Standard Preparation: Prepare individual 1 mg/mL stock solutions of caffeine and this compound in methanol. Prepare a mixed working standard at 10 µg/mL in the mobile phase.

-

Chromatography System:

-

Instrument: Agilent 1200 series HPLC or equivalent.[13]

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[13]

-

Mobile Phase: Gradient elution using A: 10 mM ammonium acetate in water and B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.[13]

-

Injection Volume: 5 µL.

-

-

Detection:

-

UV Detector: Monitor at 273 nm.

-

Mass Spectrometer: ESI in positive ion mode. Scan m/z from 50 to 300. For MS/MS, select precursor ion m/z 195 and acquire product ion spectra.

-

-

Analysis: The isomers will exhibit different retention times due to slight polarity differences. Confirm identity by comparing retention times and mass spectra against certified reference standards.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified sample (caffeine or this compound) in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated water (D₂O) in a clean NMR tube.[14]

-

Instrument: 500 MHz NMR spectrometer or higher.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If necessary, run DEPT-135, HSQC, and HMBC experiments to aid in unambiguous assignment of all carbon and proton signals.

-

Referencing: Reference spectra to the residual solvent signal or an internal standard (e.g., TMS).

-

Analysis: Compare the chemical shifts and multiplicities of the signals to reference spectra or published data to confirm the isomer's identity.

Synthesis of this compound

This compound is not naturally abundant and is typically synthesized for research purposes. A common method is the Traube purine synthesis.[3]

Biological Activity and Signaling Pathways

The primary mechanism of action for caffeine is the antagonism of adenosine receptors (A₁, A₂A, A₂B, and A₃).[15][16] By blocking these receptors, caffeine prevents the binding of the endogenous neuromodulator adenosine, which normally promotes drowsiness and vasodilation. This blockade leads to the characteristic stimulant effects of caffeine. This compound is also reported to be an adenosine receptor antagonist.[8]

A secondary mechanism for xanthines is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for degrading the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, xanthines can increase intracellular cAMP levels, which mimics or enhances the effects of Gs-coupled receptor activation. Caffeine is a non-selective, but relatively weak, PDE inhibitor.[16] this compound has been noted as a potential PDE inhibitor as well.

| Biological Target | Caffeine | This compound |

| Adenosine A₁ Receptor | Antagonist (Ki: 12 - 50 µM) | Antagonist (Quantitative data not available)[8] |

| Adenosine A₂A Receptor | Antagonist (Ki: 2.4 - 40 µM) | Antagonist (Quantitative data not available)[8] |

| Phosphodiesterase (PDE) | Non-selective inhibitor (IC₅₀: >100 µM for PDE4) | Reported PDE inhibitor (subtype selectivity and potency data not available) |

| Intracellular Ca²⁺ Release | Induces release | Does not induce release |

Adenosine Receptor Signaling

Both A₂A and A₂B adenosine receptors couple to the Gs alpha subunit (Gαs) of a G-protein. Activation by adenosine stimulates adenylyl cyclase (AC), which converts ATP to cAMP. Increased cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses. Caffeine and this compound, as antagonists, competitively bind to these receptors and block this entire cascade.

Conclusion

The structural difference between caffeine (1,3,7-trimethylxanthine) and this compound (1,3,9-trimethylxanthine) is the position of a single methyl group, from N7 to N9. This isomerization results in distinct physicochemical properties, including a significantly higher melting point and greater water solubility for this compound. These structural variations provide unique signatures in NMR and MS analyses, allowing for their unambiguous differentiation. While both compounds act as adenosine receptor antagonists, the full pharmacological profile of this compound, particularly its potency at various receptor subtypes and as a PDE inhibitor, requires further quantitative investigation. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the analysis, synthesis, and biological evaluation of these xanthine isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]

- 4. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gradebuddy.com [gradebuddy.com]

- 12. researchgate.net [researchgate.net]

- 13. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Properties of 1,3,9-Trimethylxanthine.

An In-depth Technical Guide to 1,3,9-Trimethylxanthine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,9-Trimethylxanthine, also known as Isocaffeine and 9-methyltheophylline, is a purine alkaloid and a structural isomer of the widely known central nervous system stimulant, caffeine (1,3,7-trimethylxanthine).[1][2][3] As a member of the methylxanthine class, it is of significant interest in medicinal chemistry and pharmacology for its potential biological activities, primarily as an adenosine receptor antagonist.[1] This document provides a comprehensive technical overview of the chemical, physical, and pharmacological properties of 1,3,9-trimethylxanthine, including relevant experimental protocols and pathway visualizations. It serves as a critical resource for researchers engaged in the study and development of novel xanthine-based therapeutics.

Chemical and Physical Properties

1,3,9-Trimethylxanthine is a white to off-white powder.[2] Its core structure is a purine ring system with methyl groups attached at the 1, 3, and 9 nitrogen positions. This substitution pattern distinguishes it from its more common isomers: caffeine (1,3,7-), theophylline (1,3-), theobromine (3,7-), and paraxanthine (1,7-).

Data Summary

The key chemical and physical properties of 1,3,9-trimethylxanthine are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione | [3] |

| Synonyms | This compound, 9-Methyltheophylline, NSC 28332, Caffeine Impurity C | [1][2][3] |

| CAS Number | 519-32-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₄O₂ | [1][3][4] |

| Molecular Weight | 194.19 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 288-290 °C (with decomposition) | [2][4] |

| Water Solubility | >20 mg/mL | [2][5] |

| pKa (Predicted) | 0.74 ± 0.70 | [5] |

| SMILES | CN1C=NC2=C1N(C(=O)N(C2=O)C)C | [4] |

| InChIKey | LPHGQDQBBGAPDZ-UHFFFAOYSA-N | [3] |

Pharmacology and Mechanism of Action

The primary pharmacological activity of 1,3,9-trimethylxanthine is the antagonism of adenosine receptors.[1] However, its biological effects appear to differ from its isomer, caffeine, particularly concerning intracellular calcium mobilization.

Adenosine Receptor Antagonism

Like other methylxanthines, 1,3,9-trimethylxanthine acts as a competitive antagonist at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, typically by binding to its G protein-coupled receptors. By blocking these receptors, methylxanthines inhibit the effects of adenosine, leading to stimulatory effects on the central nervous system and other tissues.[6][7][8] The affinity of this compound for adenosine receptors appears to be low, with an IC₅₀ value greater than 1000 µM reported in one study.[9]

Caption: General mechanism of adenosine receptor antagonism by 1,3,9-trimethylxanthine.

Effect on Intracellular Calcium

There is conflicting information regarding the effect of 1,3,9-trimethylxanthine on intracellular calcium ([Ca²⁺]i). One source suggests it possesses cytosolic calcium ion-antagonistic properties.[4] Conversely, another study reports that, unlike caffeine, it does not induce a rise in [Ca²⁺]i in rat ventricular myocytes, a difference attributed to its lower membrane permeability.[2] This discrepancy highlights an area requiring further investigation to fully elucidate its pharmacological profile.

Phosphodiesterase (PDE) Inhibition

While not its primary mechanism at typical physiological concentrations, methylxanthines are known inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).[10][11] Inhibition of PDEs leads to an increase in intracellular cAMP levels, mimicking the effects of Gs-coupled receptor activation. 1,3,9-Trimethylxanthine has been identified as a phosphodiesterase 4 (PDE4) inhibitor.[12]

Metabolism

Specific metabolic pathways for 1,3,9-trimethylxanthine are not extensively documented in the available literature. For context, the metabolism of its isomer, caffeine (1,3,7-trimethylxanthine), is well-characterized and primarily involves the hepatic cytochrome P450 1A2 (CYP1A2) enzyme.[13] Caffeine undergoes successive N-demethylation reactions to form its major metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[13][14][15] It is plausible that 1,3,9-trimethylxanthine also undergoes N-demethylation, but the specific metabolites and enzymatic pathways have yet to be fully elucidated.

Caption: N-demethylation pathways of caffeine, providing a context for potential methylxanthine metabolism.

Synthesis and Analysis

Synthesis

The synthesis of 1,3,9-trimethylxanthine can be achieved through the methylation of a suitable xanthine precursor. A common and direct approach involves the N9-methylation of theophylline (1,3-dimethylxanthine).[2] Various methylating agents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a base.[2][15]

Caption: Simplified workflow for the chemical synthesis of 1,3,9-trimethylxanthine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for the separation and quantification of methylxanthines, including 1,3,9-trimethylxanthine.[9][16][17] Reversed-phase columns (e.g., C18) with mobile phases typically consisting of water and an organic modifier like acetonitrile or methanol are commonly used.[9][17] Detection is usually performed with a UV detector at approximately 273 nm.[9] More advanced methods may utilize mass spectrometry (UHPLC-MS) for enhanced sensitivity and specificity.[17]

Caption: A typical experimental workflow for the analysis of methylxanthines by HPLC.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the study of 1,3,9-trimethylxanthine. These are representative methodologies for the class of methylxanthines and may require optimization for specific applications.

Protocol: Synthesis via N-methylation of Theophylline

-

Dissolution: Dissolve theophylline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Deprotonation: Add a base (e.g., potassium carbonate, 1.2 equivalents) to the solution and stir at room temperature to facilitate the deprotonation of the N9 position.

-

Methylation: Add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1,3,9-trimethylxanthine.[15]

Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)

-

Membrane Preparation: Prepare cell membrane homogenates from a tissue or cell line expressing the adenosine receptor subtype of interest (e.g., rat brain).[9]

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl.

-

Incubation: In triplicate, incubate the membrane preparation with a specific radioligand (e.g., [³H]CHA for A₁ receptors) at a fixed concentration.

-

Competition: Add varying concentrations of the test compound (1,3,9-trimethylxanthine) to compete with the radioligand for receptor binding.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-radioactive antagonist.

-

Separation: After incubation (e.g., 60 minutes at 25 °C), rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the concentration of 1,3,9-trimethylxanthine that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of 1,3,9-trimethylxanthine of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter to remove particulate matter.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of 1,3,9-trimethylxanthine in the samples is determined from this curve.

Toxicology and Safety

1,3,9-Trimethylxanthine is classified as harmful if swallowed (H302).[5] While comprehensive toxicological data is limited, one study has noted that oxidative products of this compound, formed in the presence of TiO₂ nanoparticles under UV light, exhibit increased cytotoxicity and genotoxicity towards ovarian cancer cells.[2] Standard laboratory safety precautions, including the use of gloves and eye protection, should be employed when handling this compound.[2]

Conclusion

1,3,9-Trimethylxanthine is a valuable research compound within the methylxanthine family. Its distinct substitution pattern results in a pharmacological profile that differs from its well-known isomer, caffeine, particularly concerning its effects on intracellular calcium. While it is established as an adenosine receptor antagonist, further research is required to fully characterize its receptor subtype selectivity, metabolic fate, and complete toxicological profile. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential therapeutic applications of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]

- 3. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,9-Trimethylxanthine | 519-32-4 | FT08061 | Biosynth [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pinpick.it [pinpick.it]

- 10. mdpi.com [mdpi.com]

- 11. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 13. The Methylxanthine We All Take! A Look on Caffeine and Its Pharmacology. — Andréas Astier [andreasastier.com]

- 14. journals.asm.org [journals.asm.org]

- 15. benchchem.com [benchchem.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Background of Isocaffeine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine, has a historical background deeply rooted in the pioneering era of purine chemistry. While less ubiquitous than its famous counterpart, this compound presents a unique pharmacological profile, primarily as an adenosine receptor antagonist with distinct intracellular effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and foundational biological understanding of this compound, tailored for the scientific community. It details the historical context of its synthesis, presents available quantitative data, outlines experimental protocols, and visualizes key chemical and biological pathways.

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the development of synthetic purine chemistry at the turn of the 20th century. While a single definitive publication announcing the "discovery" of this compound is not readily apparent, its synthesis was made possible by the groundbreaking work of German chemist Wilhelm Traube.

In 1900, Traube published a series of papers in the "Berichte der deutschen chemischen Gesellschaft" detailing a general method for the synthesis of purine derivatives. This method, now famously known as the Traube purine synthesis , provided a versatile pathway to construct the purine ring system from pyrimidine precursors. The synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid. Although Traube's 1900 publications primarily focused on the synthesis of other xanthine derivatives like theophylline and caffeine, the principles he established laid the direct groundwork for the synthesis of this compound. Given that this compound is 1,3,9-trimethylxanthine, its synthesis would involve the use of a correspondingly methylated 4,5-diaminouracil derivative in the Traube synthesis. While the exact date of the first synthesis of this compound is not explicitly documented in the readily available historical records, it is highly probable that it was first synthesized in the early 1900s by chemists applying Traube's novel methodology.

Physicochemical and Biological Properties

This compound shares the same chemical formula and molecular weight as caffeine but exhibits distinct physical and biological properties due to the different placement of a methyl group on the purine ring (N9 instead of N7).

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in comparison to caffeine.

| Property | This compound (1,3,9-trimethylxanthine) | Caffeine (1,3,7-trimethylxanthine) |

| CAS Number | 519-32-4 | 58-08-2 |

| Molecular Formula | C₈H₁₀N₄O₂ | C₈H₁₀N₄O₂ |

| Molecular Weight | 194.19 g/mol | 194.19 g/mol |

| Melting Point | 288-290 °C (with decomposition)[1] | 235-238 °C |

| Water Solubility | >20 mg/mL[1] | ~20 mg/mL (at room temperature) |

| Adenosine A₁ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | 12-50 µM[2] |

| Adenosine A₂ₐ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | 2.4-40 µM[2] |

| Adenosine A₂ₑ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | 13-100 µM[2] |

| Adenosine A₃ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | >100 µM[2] |

| Phosphodiesterase (PDE) Inhibition (IC₅₀) | Data not available in searched literature | Varies by PDE subtype (µM to mM range) |

| Effect on Intracellular Ca²⁺ | Does not induce a rise in [Ca²⁺]ᵢ in rat ventricular myocytes[3] | Induces a transient rise in [Ca²⁺]ᵢ[3] |

Note: Specific Kᵢ and IC₅₀ values for this compound were not available in the searched literature. The provided values for caffeine represent a range reported across various studies.

Experimental Protocols

The primary method for the synthesis of this compound is the Traube purine synthesis. The following is a generalized experimental protocol based on this method.

Traube Purine Synthesis of this compound

This protocol describes the cyclization of a methylated 4,5-diaminouracil derivative with formic acid.

Materials:

-

1,3-dimethyl-4,5-diaminouracil

-

Formic acid (98-100%)

-

An inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

A mixture of 1,3-dimethyl-4,5-diaminouracil and an excess of formic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux under an inert atmosphere. The reaction time can vary depending on the specific conditions but is typically several hours.

-

Progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess formic acid is removed, typically by distillation under reduced pressure.

-

The crude product is then purified. Purification methods may include recrystallization from a suitable solvent (e.g., water or ethanol) or column chromatography.

-

The purified this compound is dried, and its identity and purity are confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Signaling Pathways and Biological Activity

This compound, like other methylxanthines, exerts its biological effects through multiple mechanisms, with its primary action being the antagonism of adenosine receptors.

Adenosine Receptor Antagonism

Intracellular Calcium Mobilization

A key difference between this compound and caffeine lies in their effects on intracellular calcium ([Ca²⁺]ᵢ). Studies on rat ventricular myocytes have shown that while caffeine induces a transient increase in [Ca²⁺]ᵢ, this compound does not[3]. This difference has been attributed to the lower membrane permeability of this compound compared to caffeine[3].

Phosphodiesterase (PDE) Inhibition

Methylxanthines are known to be inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can have various downstream effects. While caffeine is a known non-selective PDE inhibitor, specific IC₅₀ values for this compound's activity against different PDE isoforms are not well-documented in the available literature.

Experimental Workflow: Traube Purine Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the Traube purine synthesis.

Conclusion

This compound, a structural isomer of caffeine, emerged from the foundational work on purine synthesis by Wilhelm Traube in the early 20th century. While it shares the characteristic adenosine receptor antagonism of other methylxanthines, it exhibits distinct properties, notably its lack of effect on intracellular calcium mobilization in certain cell types. The historical synthesis via the Traube method remains a cornerstone of its chemical background. Further research is warranted to fully elucidate its pharmacological profile, particularly through detailed quantitative analysis of its interactions with various adenosine receptor subtypes and phosphodiesterase isoforms. Such studies will provide a clearer understanding of the structure-activity relationships among trimethylxanthines and may open avenues for the development of novel therapeutic agents.

References

The Solubility Profile of Isocaffeine: A Technical Guide for Researchers

Introduction

Isocaffeine (1,3,9-trimethylxanthine) is a purine alkaloid and a structural isomer of caffeine (1,3,7-trimethylxanthine). It is often encountered as a related substance or impurity in the synthesis and analysis of caffeine and is utilized as a reference standard in pharmaceutical quality control. A thorough understanding of its solubility in various solvents is critical for researchers, scientists, and drug development professionals involved in its synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in water and common organic solvents, details a standard experimental protocol for solubility determination, and presents relevant logical workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. Most sources provide a qualitative assessment of its solubility in water. The table below summarizes the available information. For comparative purposes, qualitative solubility information for the closely related isomer, caffeine, is also included, though it should be noted that these values are not directly interchangeable.

| Solvent | This compound Solubility | Temperature (°C) | Notes |

| Water | > 20 mg/mL | Not Specified | This is the most commonly cited value, indicating high water solubility. |

It is important to note that the solubility of xanthine derivatives is generally dependent on temperature and the crystalline form of the compound.

Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the gravimetric method. This method is a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

1. Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, chloroform, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Glass vials with screw caps

-

Spatula

-

Pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Weighing:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven temperature should be well below the melting point of this compound.

-

Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial with the residue minus the initial weight of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of this compound per 100 grams of solvent or milligrams of this compound per milliliter of solvent.

-

Visualizations

Logical Workflow for this compound Impurity Analysis

This compound is often identified as "Caffeine Impurity C" in pharmacopeial analyses. The following diagram illustrates a typical workflow for the identification and quantification of this compound as an impurity in a caffeine sample using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for HPLC analysis of this compound as an impurity.

Postulated Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been extensively studied, it is reasonable to postulate a pathway similar to that of its well-characterized isomer, caffeine, due to their structural similarities. The primary metabolic route for caffeine involves N-demethylation and oxidation by cytochrome P450 enzymes in the liver, primarily CYP1A2.

Caption: Postulated metabolic pathway for this compound.

Methodological & Application

Isocaffeine: Detailed Synthesis Protocols and Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine. This guide outlines two primary synthetic routes: the Traube synthesis and the methylation of theophylline. It includes comprehensive experimental procedures, quantitative data for comparison, and visualizations of the synthesis workflows and the relevant biological signaling pathway.

This compound, also known as 1,3,9-trimethylxanthine, is a purine alkaloid and a member of the methylxanthine family. While structurally similar to its well-known isomer, caffeine (1,3,7-trimethylxanthine), this compound exhibits distinct chemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug discovery. It is primarily recognized as a non-selective adenosine receptor antagonist.

Chemical Synthesis Protocols

Two effective methods for the synthesis of this compound are presented below: the Traube synthesis, a classic method for purine synthesis, and the selective N9-methylation of theophylline.

Protocol 1: Traube Synthesis of this compound

This method involves the cyclocondensation of a substituted diaminouracil derivative with formic acid to construct the imidazole ring of the purine system.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.5 g of 5-amino-1,3-dimethyl-6-(methylamino)uracil and 10 mL of formic acid.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 3 hours.

-

Work-up: After cooling to room temperature, remove the excess formic acid by evaporation under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with an aqueous solution of sodium carbonate (Na₂CO₃).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (10:1 v/v) as the eluent to yield this compound as a white solid.[1]

Protocol 2: N9-Methylation of Theophylline

This protocol describes the selective methylation of theophylline (1,3-dimethylxanthine) at the N9 position to yield this compound. This method utilizes a suitable methylating agent and a base to facilitate the reaction.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve theophylline in an appropriate aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the N9 position of theophylline.

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by recrystallization or column chromatography to isolate pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the Traube synthesis method. Data for the N9-methylation of theophylline is less commonly reported and can vary significantly based on the specific reagents and conditions used.

| Synthesis Method | Starting Material | Reagents | Reaction Time | Yield | Purity | Reference |

| Traube Synthesis | 5-amino-1,3-dimethyl-6-(methylamino)uracil | Formic acid | 3 hours | Approx. 30% | High (after chromatography) | [1] |

Experimental and logical workflows

The following diagrams illustrate the workflows for the two described synthesis methods.

Biological Activity and Signaling Pathway

This compound, similar to caffeine, acts as a non-selective antagonist of adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes. The antagonism of these receptors by this compound leads to a range of downstream cellular effects.

The primary mechanism of action involves the blockade of adenosine binding to its receptors, which in turn modulates the activity of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.

-

A₁ and A₃ Receptor Antagonism: Blockade of A₁ and A₃ receptors, which are coupled to inhibitory G-proteins (Gi), leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.

-

A₂ₐ and A₂ₒ Receptor Antagonism: Conversely, antagonism of A₂ₐ and A₂ₒ receptors, which are coupled to stimulatory G-proteins (Gs), results in a decrease in adenylyl cyclase activity and a reduction in intracellular cAMP.

The net effect of this compound on a particular cell or tissue depends on the relative expression levels of the different adenosine receptor subtypes.

References

Application Note: Analytical Methods for the Detection and Quantification of Isocaffeine

Audience: Researchers, scientists, and drug development professionals.

Introduction Isocaffeine (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine), the world's most widely consumed psychoactive substance. The structural similarity necessitates robust and selective analytical methods to differentiate and accurately quantify this compound in various matrices, including biological fluids, pharmaceutical formulations, and food products. This document provides detailed protocols and comparative data for the primary analytical techniques used for this compound analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection

HPLC is a cornerstone technique for the analysis of xanthine alkaloids due to its robustness and versatility. Reversed-phase chromatography is typically employed, separating compounds based on their hydrophobicity.

Experimental Protocol: HPLC-PDA for this compound and Related Metabolites

This protocol is adapted from a method for the simultaneous determination of caffeine and its metabolites, including this compound[1].

1. Instrumentation:

-

HPLC system with a quaternary low-pressure gradient pump, autosampler, and a photodiode array (PDA) detector[1].

-

Analytical column: Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)[2].

2. Chromatographic Conditions:

-

Mobile Phase A: 0.05 M Ammonium Acetate (pH=7)[1].

-

Mobile Phase B: Methanol[1].

-

Gradient Elution: A multi-linear gradient starting from 90:10 (A:B) and changing to 40:60 (A:B) over 30 minutes can be optimized for resolution[1].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C[3].

-

Detection Wavelength: 270-273 nm, as this is a common wavelength for caffeine and its isomers[1][4].

-

Injection Volume: 20 µL[1].

-

Internal Standard: Lamotrigine at a concentration of 10.0 ng/µL can be used[1].

3. Sample Preparation (from Human Plasma):

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute this compound and other analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase starting condition[1][4].

-

4. Calibration and Quantification:

-

Prepare a series of mixed standard solutions of this compound and other relevant metabolites in the mobile phase, covering a range of 0.25 - 20 ng/µL[1].

-

Inject each standard in triplicate to establish a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices[5][6].

Experimental Protocol: LC-MS/MS for this compound

This protocol is a generalized procedure based on methods developed for caffeine and its metabolites, which can be optimized for this compound.

1. Instrumentation:

-

UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[7][8].

-

Analytical column: A suitable C18 or C30 column (e.g., 50 mm x 2.1 mm, 3 µm) is recommended[9].

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible, unlike phosphoric acid)[7][10].

-

Gradient Elution: A fast gradient, for example, from 2% B to 98% B in under 5 minutes, is typical for UPLC-MS/MS applications[11].

-

Injection Volume: 5-10 µL[9].

3. Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. The precursor ion will be the protonated molecule [M+H]+. The most stable and abundant product ions are selected for quantification and confirmation.

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters to maximize the signal for this compound[9].

4. Sample Preparation (Protein Precipitation):

-

A simple and rapid method for plasma or serum samples[7].

-

To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for injection[6][7].

-

Other Relevant Analytical Techniques